Cas no 1203798-59-7 (3-(3-methoxyphenyl)azetidine)

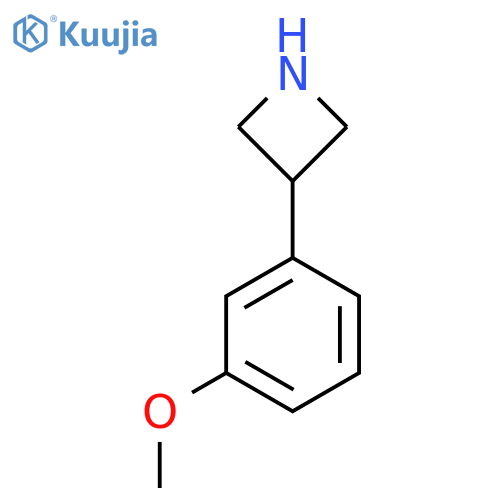

3-(3-methoxyphenyl)azetidine structure

商品名:3-(3-methoxyphenyl)azetidine

CAS番号:1203798-59-7

MF:C10H13NO

メガワット:163.216322660446

MDL:MFCD21880274

CID:4685455

PubChem ID:55254988

3-(3-methoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

-

- Azetidine, 3-(3-methoxyphenyl)-

- 3-(3-methoxyphenyl)azetidine

-

- MDL: MFCD21880274

- インチ: 1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3

- InChIKey: YJTDGRXXGYJQHZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC(=C1)C1CNC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- トポロジー分子極性表面積: 21.3

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-(3-methoxyphenyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1189676-1g |

3-(3-Methoxyphenyl)azetidine |

1203798-59-7 | 95% | 1g |

$980 | 2024-07-19 | |

| Enamine | EN300-1857431-2.5g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 2.5g |

$1708.0 | 2023-09-18 | ||

| Enamine | EN300-1857431-0.05g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 0.05g |

$688.0 | 2023-09-18 | ||

| Enamine | EN300-1857431-0.25g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 0.25g |

$754.0 | 2023-09-18 | ||

| Enamine | EN300-1857431-1g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 1g |

$819.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | Y1189676-1g |

3-(3-Methoxyphenyl)azetidine |

1203798-59-7 | 95% | 1g |

$980 | 2025-02-20 | |

| Enamine | EN300-1857431-10.0g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 10g |

$6559.0 | 2023-06-02 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11094-5g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 95% | 5g |

$1922 | 2023-09-07 | |

| Enamine | EN300-1857431-1.0g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 1g |

$819.0 | 2023-06-02 | ||

| Enamine | EN300-1857431-5.0g |

3-(3-methoxyphenyl)azetidine |

1203798-59-7 | 5g |

$3366.0 | 2023-06-02 |

3-(3-methoxyphenyl)azetidine 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1203798-59-7 (3-(3-methoxyphenyl)azetidine) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1203798-59-7)3-(3-methoxyphenyl)azetidine

清らかである:99%

はかる:1g

価格 ($):1066.0